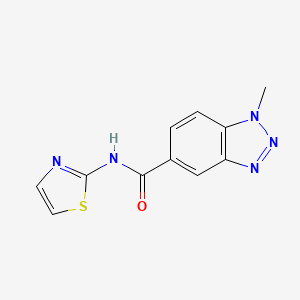
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, also known as BRL37344, is a selective β3 adrenergic receptor agonist. It was first synthesized in 1988 and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine selectively activates the β3 adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP levels. This, in turn, leads to the activation of protein kinase A and downstream signaling pathways that mediate the various physiological effects of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.
Biochemical and Physiological Effects:
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to have a number of biochemical and physiological effects. It promotes lipolysis and increases energy expenditure, leading to a reduction in adipose tissue mass. It also improves insulin sensitivity and glucose uptake in skeletal muscle, leading to improved glucose homeostasis. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine improves cardiac function and reduces hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has several advantages for lab experiments. It is highly selective for the β3 adrenergic receptor, which reduces the potential for off-target effects. It also has a well-defined mechanism of action, which makes it a useful tool for studying the β3 adrenergic receptor signaling pathway. However, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has some limitations, such as its relatively short half-life and low bioavailability, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine. One area of interest is its potential use in the treatment of diabetes and obesity. Further studies are needed to determine the optimal dosing and administration regimens, as well as its long-term safety and efficacy. Another area of interest is its potential use in the treatment of heart failure. Additional studies are needed to further elucidate its mechanism of action and to determine its efficacy in different types of heart failure. Finally, there is potential for the development of novel β3 adrenergic receptor agonists based on the structure of N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine, which could have improved pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine can be synthesized through a multi-step process starting from 4-methoxyphenol. The first step involves the protection of the hydroxyl group with a benzyl group. This is followed by the synthesis of the ethylene diamine derivative, which is then coupled with the protected 4-methoxyphenol using a coupling agent. The final step involves the deprotection of the benzyl group to obtain N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and heart failure. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which makes it a potential candidate for the treatment of diabetes. It also has anti-obesity effects by promoting lipolysis and increasing energy expenditure. In heart failure, N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine has been shown to improve cardiac function and reduce hypertrophy.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-methoxyphenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(14-15-6-4-3-5-7-15)12-13-20-17-10-8-16(19-2)9-11-17/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHLCXBOLCJOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![2,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5875017.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)
![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5875064.png)